三氟化铬(3+)三水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

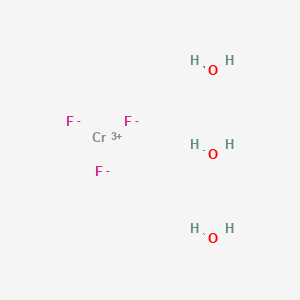

Chromium(3+) trifluoride trihydrate, also known as Chromium fluoride hydrate, is a compound of chromium and fluoride . It is a green crystalline solid .

Synthesis Analysis

Chromium(III) fluoride can be produced from the reaction of chromium(III) oxide and hydrofluoric acid . The anhydrous form can be produced from hydrogen fluoride and chromic chloride . Another method of synthesis involves the thermal decomposition of ammonium hexafluorochromate(III) .Molecular Structure Analysis

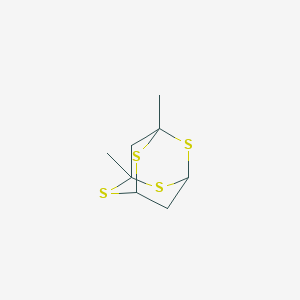

Like almost all compounds of chromium(III), these compounds feature octahedral Cr centres. In the anhydrous form, the six coordination sites are occupied by fluoride ligands that bridge to adjacent Cr centres. In the hydrates, some or all of the fluoride ligands are replaced by water . The crystal structures of the green compounds CrF3·3H2O and CrF3·5H2O have been determined .Chemical Reactions Analysis

The hexaaquachromium(III) ion is fairly acidic - with a pH for typical solutions in the 2 - 3 range. The ion reacts with water molecules in the solution .Physical And Chemical Properties Analysis

Chromium(3+) trifluoride trihydrate is a green crystalline solid . The anhydrous form sublimes at 1100–1200 °C . It is insoluble in common solvents, but the hydrates are soluble in water .科学研究应用

Chemical Synthesis

Chromium(3+) trifluoride trihydrate is used in various chemical synthesis processes . It is produced from the reaction of chromium (III) oxide and hydrofluoric acid . The anhydrous form is produced from hydrogen fluoride and chromic chloride .

Textile Industry

In the textile industry, Chromium(3+) trifluoride trihydrate is used as a mordant . A mordant is a substance used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric (or tissue). It may be used for dyeing fabrics or in the creation of pigments.

Corrosion Inhibition

Chromium(3+) trifluoride trihydrate is used as a corrosion inhibitor . It can provide a protective coating to metals, preventing them from rust and other types of corrosion.

Catalysis

Chromium(3+) trifluoride trihydrate catalyzes the fluorination of chlorocarbons by HF . This process is important in the production of various fluorinated compounds, which have applications in refrigeration, pharmaceuticals, and more.

Energy Storage and Conversion

There is a growing interest for these ionic compounds in the field of energy storage and conversion . While the specific applications of Chromium(3+) trifluoride trihydrate in this field are not detailed, it’s plausible that it could be used in the development of new battery technologies or energy conversion systems.

Microelectronics

Fluorides, including Chromium(3+) trifluoride trihydrate, have applications in microelectronics . They may be used in the production of semiconductors, integrated circuits, or other electronic components.

作用机制

Target of Action

Chromium(3+) trifluoride trihydrate is an inorganic compound It’s known that chromium(3+) compounds can interact with various biological molecules and structures .

Mode of Action

It’s known that the compound forms several hydrates . In the anhydrous form, the six coordination sites are occupied by fluoride ligands that bridge to adjacent Cr centres. In the hydrates, some or all of the fluoride ligands are replaced by water .

Biochemical Pathways

Chromium(3+) compounds are known to influence physiological effects apart from insulin signaling .

Pharmacokinetics

It’s known that the compound is sparingly soluble in water , which could impact its bioavailability.

Result of Action

Chromium(3+) compounds are known to have physiological effects .

Action Environment

The action, efficacy, and stability of Chromium(3+) trifluoride trihydrate can be influenced by environmental factors such as temperature and pH. For instance, the anhydrous form of the compound sublimes at 1100–1200 °C .

安全和危害

属性

IUPAC Name |

chromium(3+);trifluoride;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFKYRKAZDXKPQ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[F-].[F-].[F-].[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrF3H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612549 |

Source

|

| Record name | Chromium(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.037 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16671-27-5 |

Source

|

| Record name | Chromium(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)